Product packaging for GSK-269984B(Cat. No.:CAS No. 892664-17-4)

GSK-269984B

Cat. No.: B1672375
CAS No.: 892664-17-4
M. Wt: 406.2 g/mol
InChI Key: HJPAXYLYYQIFCK-UHFFFAOYSA-N
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Description

Role of Prostaglandin (B15479496) E2 and EP1 Receptor in Biological Regulation

Prostaglandin E2 (PGE2), a prominent eicosanoid, is synthesized from arachidonic acid primarily by cyclooxygenases (COX) and prostaglandin E synthases (PGES). d-nb.infoelisakits.co.uknih.gov It acts locally in an autocrine or paracrine manner by binding to its four cognate receptors: EP1, EP2, EP3, and EP4. d-nb.infoelisakits.co.uknih.gov These receptors exhibit distinct G protein coupling preferences and downstream signaling pathways, contributing to the varied actions of PGE2 across different tissues and contexts. pnas.orgnih.gov

The EP1 receptor is characterized by its coupling to Gq proteins, which leads to the activation of phospholipase C and a subsequent increase in intracellular calcium levels. pnas.orgwikipedia.orgnih.gov This rise in intracellular calcium can trigger various cellular responses, including muscle contraction, fluid secretion, and modulation of neuronal activity. patsnap.com In the context of inflammation, PGE2, acting through the EP1 receptor, has been implicated in processes such as pain perception, vasodilation, increased vascular permeability, and immune cell recruitment. d-nb.infoelisakits.co.ukahajournals.orgpatsnap.comontosight.ai While PGE2 is often considered a pro-inflammatory mediator, its role is complex and can also involve immunosuppressive properties that contribute to the resolution phase of acute inflammation. aai.orgnih.govahajournals.org

Beyond inflammation, PGE2 and the EP1 receptor are involved in a wide array of biological functions. These include the regulation of blood pressure, gastrointestinal integrity, fertility, bone metabolism, kidney function, and neural plasticity. d-nb.infoelisakits.co.uknih.gov Dysregulated PGE2 synthesis or degradation and altered EP receptor signaling have been associated with various pathological conditions, including chronic inflammation, certain types of cancer, and neurodegenerative diseases. aai.orgd-nb.infoelisakits.co.uknih.govpatsnap.compatsnap.comnih.gov

Strategic Approaches to EP1 Receptor Modulation in Research Contexts

Given the involvement of the EP1 receptor in numerous physiological and pathological processes, modulating its activity presents a research avenue for understanding its specific roles and potential therapeutic interventions. Strategic approaches to EP1 receptor modulation in research primarily involve the use of selective pharmacological agents, specifically agonists and antagonists, and genetic manipulation techniques.

EP1 receptor agonists mimic the action of PGE2 by selectively activating the receptor, thereby initiating the downstream signaling cascades. patsnap.com These tools are valuable for studying the consequences of EP1 receptor activation in various cellular and physiological contexts. For instance, agonists have been used to investigate the role of EP1 in pain management, cancer cell proliferation, and neuroprotection in experimental settings. patsnap.com

Conversely, EP1 receptor antagonists block the binding of PGE2 or other agonists to the receptor, preventing its activation and the subsequent signaling events. patsnap.com This approach is crucial for elucidating the specific contributions of EP1-mediated signaling in complex biological processes and disease models. Selective EP1 antagonists have been employed in research to explore the receptor's role in conditions such as inflammatory pain, cancer progression, cardiovascular health, and kidney diseases. patsnap.comjci.orgkarger.comspandidos-publications.comnih.gov Genetic approaches, such as using EP1 receptor knockout mice, also provide valuable insights into the physiological functions mediated by this receptor by observing the effects of its absence. jci.orgplos.orgnih.gov

The development of selective EP1 modulators has been a significant area of research, aiming to dissect the specific functions of this receptor subtype from the broader effects of PGE2 mediated by other EP receptors. patsnap.com The compound GSK-269984B is one such selective EP1 antagonist that has been utilized in research to investigate the role of the EP1 receptor, particularly in the context of inflammatory pain. medchemexpress.commedchemexpress.comuj.ac.zaresearchgate.net

This compound: A Research Tool for EP1 Receptor Antagonism

This compound is a chemical compound that functions as a potent and selective antagonist of the prostaglandin E2 receptor subtype EP1. medchemexpress.commedchemexpress.com Its development and use in research have contributed to understanding the specific roles of EP1 receptor signaling in various biological processes, particularly those related to inflammation and pain. medchemexpress.commedchemexpress.comuj.ac.zaresearchgate.net

Research involving this compound, alongside other selective EP1 antagonists like SC51322, ONO-8711, and SC-19220, has provided insights into the effects of blocking EP1 activity. For example, studies using EP1 antagonists have investigated their impact on inflammatory pain models, cancer cell behavior, and renal function. patsnap.comjci.orgkarger.comspandidos-publications.comnih.gov

While specific detailed research findings solely focused on this compound in isolation are less extensively reported in the provided search results compared to studies using other EP1 antagonists, its characterization as a potent EP1 antagonist positions it as a valuable tool in research aimed at dissecting EP1-mediated pathways. medchemexpress.commedchemexpress.com The development of this compound involved examining different synthetic approaches to establish a manufacturing route for this EP1 antagonist candidate for the treatment of inflammatory pain. researchgate.net Another related compound, GSK-269984A, is also described as a potent EP1 antagonist with a pIC50 of 7.9 in binding assays using CHO cells overexpressing the human EP1 receptor. medchemexpress.com GSK-269984A demonstrated competitive antagonism of the EP1 receptor. medchemexpress.com

Research findings using EP1 antagonists in general highlight the diverse implications of EP1 signaling. For instance, selective EP1 antagonists have shown potential in mitigating renal fibrosis in mouse models and human kidney slices by reducing markers of fibrosis such as fibronectin and alpha-smooth muscle actin. nih.gov In the context of cancer research, EP1 antagonists have been explored for their potential to inhibit tumor growth and metastasis, with studies showing that blocking EP1 can impact cancer cell proliferation and migration. patsnap.comkarger.comwaocp.org Studies in neurological contexts have also utilized EP1 antagonists to investigate the receptor's role in conditions like traumatic brain injury and excitotoxicity, although the outcomes can be complex and dependent on the specific injury model. nih.govplos.orgnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14Cl2FNO3 B1672375 GSK-269984B CAS No. 892664-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

892664-17-4

Molecular Formula

C20H14Cl2FNO3

Molecular Weight

406.2 g/mol

IUPAC Name

6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C20H14Cl2FNO3/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26/h1-8,10H,9,11H2,(H,25,26)

InChI Key

HJPAXYLYYQIFCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-269984B;  GSK 269984B;  GSK269984B.

Origin of Product

United States

Synthetic Development of Gsk 269984b

Historical Overview of Synthetic Route Development

The development of a manufacturing route for GSK-269984B involved the examination of multiple synthetic approaches. researchgate.netacs.orgacs.org Medicinal chemistry efforts initially explored two main approaches for preparing gram quantities of this compound, or its sodium salt GSK-269984A. acs.org One initial route utilized a Negishi reaction involving a benzylic zinc bromide and ethyl 5-bromopicolinate. acs.org For producing larger quantities, up to 1 kg, a Suzuki reaction between a pinacolboronate (or the corresponding boronic acid) and chloromethylpicolinate was employed. acs.org

Four distinct synthetic approaches were evaluated to identify a route suitable for long-term manufacture. acs.orgacs.org These approaches included strategies based on Friedel-Crafts or phenolic aldol (B89426) reactions, as well as a route involving the union of a chlorosalicylaldehyde derivative with 2,6-dibromopyridine. acs.org The rationale behind the selection of the preferred route involved a practical evaluation of these options. acs.orgacs.org Ultimately, a route utilizing a phenolic aldol reaction as a key step was selected for further development towards manufacturing. researchgate.netacs.orgacs.org

Examination of Diverse Synthetic Methodologies

The synthetic development of this compound involved the exploration and optimization of several key chemical transformations. researchgate.netacs.orgthieme-connect.com

Phenolic Aldol Reaction as a Key Step

The phenolic aldol reaction was identified as a crucial step in the selected manufacturing route for this compound. researchgate.netacs.orgthieme-connect.com This reaction involves the magnesium-promoted aldol reaction of a 2-formylpyridine with a phenol (B47542) derivative, specifically 4-chlorophenol (B41353). acs.orgthieme-connect.com A previous literature report on the aldol type reaction of a phenol with the parent 2-formyl pyridine (B92270) provided a precedent for this transformation. acs.org For the synthesis of this compound, the required aldehyde intermediate could be prepared by oxidation of a hydroxymethylpicolinate. acs.org The addition of the magnesium phenoxide of 4-chlorophenol to this aldehyde successfully achieved the desired aldol product, albeit initially with moderate conversion. acs.org

Optimization of Selective Hydrogenolysis

Another critical transformation in the synthesis route is the selective hydrogenolysis of an intermediate diarylmethanol. researchgate.netacs.orgmolaid.commolaid.com This step is necessary to reduce the diarylmethanol to the desired diarylmethane moiety in this compound. researchgate.netacs.orgthieme-connect.com Optimization efforts focused on achieving selectivity in this reduction. In one instance related to creating the diarylmethane moiety, zinc bromide was added to suppress the hydrogenolysis of a chlorine atom, highlighting the need for controlled reaction conditions to ensure the desired transformation without unwanted side reactions. thieme-connect.com

Investigation of Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, were investigated as methodologies for constructing the diarylmethane linkage in this compound. researchgate.netacs.orgthieme-connect.com Early medicinal chemistry routes for preparing larger quantities (up to 1 kg) utilized a Suzuki reaction between a pinacolboronate (or boronic acid) and a chloromethylpicolinate. acs.org While this approach was successful, some variability in the reaction profile and isolated yield was observed. acs.org The Suzuki coupling is a widely used palladium-catalyzed cross-coupling reaction between organoboronic acids (or related derivatives) and organic halides or pseudohalides, known for its broad scope and tolerance of various functional groups. organic-chemistry.orglibretexts.org

Analogues and Structural Modifications in Synthetic Efforts

Synthetic efforts related to this compound have also involved the preparation of analogues and structural modifications. researchgate.netacs.org While the primary focus of the cited literature is the synthesis of this compound itself, the development of synthetic strategies often allows for the preparation of related compounds. The initial medicinal chemistry work explored different approaches to prepare this compound, which is typical of a series of EP1 antagonists. acs.org The investigation of diverse synthetic methodologies, such as different cross-coupling strategies or variations in the aldol reaction, inherently provides pathways that can be adapted to synthesize analogues with structural variations. researchgate.netacs.orgthieme-connect.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound11495634
GSK-269984ANot readily available in search results, mentioned as sodium salt of this compound
4-chlorophenol993
2-formylpyridine10726
Diethyl dipicolinate15087

Synthesis Route Overview (Based on Optimized Route)

StageKey TransformationStarting Material(s)Intermediate Product(s)Approximate Yield (if available)
1ReductionDiethyl dipicolinateHydroxymethylpicolinate50-70% (initial), improved later
2Oxidation, Phenolic AldolHydroxymethylpicolinate, 4-chlorophenolAldol productNot specified for individual step
3Selective HydrogenolysisDiarylmethanol intermediateThis compoundNot specified for individual step
Overall Three stages Readily available materialsThis compound46% researchgate.netacs.orgacs.org

Molecular Mechanism of Action of Gsk 269984b

Characterization of EP1 Receptor as the Molecular Target

The EP1 receptor is one of four identified EP receptors (EP1, EP2, EP3, and EP4) that primarily bind to prostaglandin (B15479496) E2 (PGE2), a bioactive lipid derived from arachidonic acid. nih.goveurekalert.orgwikipedia.orgjci.org These receptors mediate a wide range of physiological processes. nih.goveurekalert.orgebi.ac.uk The EP1 receptor is a 42kDa protein encoded by the PTGER1 gene. wikipedia.org It belongs to the rhodopsin-like GPCR family, characterized by a structural framework comprising seven transmembrane helices. ebi.ac.uk While PGE2 is the principal endogenous ligand, the EP1 receptor can also exhibit responsiveness, generally with lesser affinity, to certain other prostanoids. wikipedia.org The EP1 receptor has been implicated in various physiological and pathological responses, although differences in its distribution between test animals and humans can complicate the establishment of its precise functions in human health and disease. wikipedia.org Recent structural studies using cryo-electron microscopy have provided high-resolution insights into the human EP1 receptor structure, including its complex with PGE2 and the heterotrimeric Gq protein, completing the structural atlas of the EP receptor family. eurekalert.org

Detailed Analysis of Ligand-Receptor Interaction

GSK-269984B functions as an antagonist of the EP1 receptor. targetmol.comhodoodo.commedchemexpress.comhodoodo.commedchemexpress.comhodoodo.com This means it interacts with the receptor to block the action of endogenous agonists like PGE2. Research findings, particularly concerning the related compound GSK-269984A, indicate that it acts as an antagonist of the human EP1 receptor. medchemexpress.com Studies involving the related compound GSK-269984A using [³H]-PGE₂ binding assays in CHO cells overexpressing the human EP1 receptor have shown it to be an antagonist with a pIC₅₀ of 7.9. medchemexpress.com

Competitive Antagonism Principles

While specific detailed data on this compound's competitive antagonism from the search results is limited, the related compound GSK-269984A has been shown to be a competitive antagonist. medchemexpress.com In studies using [³H]-PGE₂ binding assays, GSK-269984A caused a concentration-dependent rightward shift of the PGE₂ dose-response curve. medchemexpress.com Schild analysis of this data indicated a pA₂ of 8.1 ± 0.3 and a slope of 1.0, which is consistent with competitive antagonism. medchemexpress.com Competitive antagonists bind reversibly to the same site as the endogenous ligand (agonist) on the receptor, thereby competing for the binding site. By occupying the binding site, a competitive antagonist prevents the agonist from binding and activating the receptor. The effect of a competitive antagonist can be overcome by increasing the concentration of the agonist.

Elucidation of Downstream Cellular Signaling Pathways Modulated by EP1 Antagonism

The EP1 receptor is coupled to G proteins containing the Gq alpha subunit (Gαq/11). wikipedia.org Upon activation by an agonist like PGE2, the EP1 receptor mobilizes these G proteins. wikipedia.org this compound, as an antagonist, would prevent or reduce the activation of the receptor by PGE2, thereby inhibiting the initiation of these downstream signaling cascades.

G-Protein Coupled Receptor (GPCR) Signaling Cascades

GPCR signaling cascades are initiated by the binding of a ligand to the receptor, which triggers the activation of downstream signaling pathways, ultimately leading to complex cellular responses. nih.gov The EP1 receptor, being a GPCR coupled to Gαq/11, activates the phosphoinositide-phospholipase C (PLC) pathway. nih.govwikipedia.orgebi.ac.uk This activation ultimately leads to an increase in intracellular calcium ion (Ca²⁺) levels. nih.govwikipedia.orgnih.gov This rise in cytosolic Ca²⁺ can regulate Ca²⁺-sensitive cell signaling pathways, including those that promote the activation of certain protein kinase C isoforms. wikipedia.org The activation of protein kinase C can, in turn, lead to the phosphorylation and desensitization of the activated EP1 receptor, as well as potentially other receptors. wikipedia.org Ligand-activated EP1 also stimulates ERK, p38 mitogen-activated protein kinases, and CREB pathways, leading to cellular functional responses. wikipedia.org By antagonizing the EP1 receptor, this compound is expected to inhibit these Gαq/11-mediated signaling events, including the increase in intracellular Ca²⁺ and the subsequent activation of downstream kinases and pathways.

While the primary coupling is to Gαq/11, the signaling and trafficking properties of GPCRs can be highly malleable depending on the cellular context. nih.gov Mechanisms exist that control receptor localization and mobility, such as compartmentalization caused by cytoskeletal contacts, lipid environment, or protein-protein interactions. nih.gov Unraveling these mechanisms may lead to novel therapeutic approaches. nih.gov

In Vitro Pharmacological Characterization of Gsk 269984b

Application of Cell-Based Assays for Target Activity Assessment

Cell-based assays are widely employed in pharmacological research to evaluate the activity of compounds against specific biological targets within a cellular context. These assays can provide insights into a compound's potency and efficacy in a more physiologically relevant environment compared to biochemical assays targetmol.com. While specific detailed data on the application of cell-based assays solely for assessing the EP1 antagonist activity of GSK-269984B was not extensively available in the consulted literature, cell-based reporter gene assays have been utilized in related research to evaluate the activity of compounds targeting bacterial quorum sensing systems, demonstrating the principle of using cellular systems to assess compound potency researchgate.net. For instance, a potent PqsR antagonist, compound 3.20, showed sub-micromolar potency in cell-based assays using P. aeruginosa strains researchgate.net. The application of similar cell-based methodologies would be a standard approach to assess the functional activity of this compound in inhibiting EP1 receptor-mediated responses in cells expressing the receptor.

Receptor Binding Affinity and Selectivity Studies

Functional Antagonist Evaluation in Cellular Systems

The classification of this compound as a potent EP1 antagonist indicates that its ability to block the function of the EP1 receptor has been evaluated in cellular systems. Functional assays measure the biological response mediated by the receptor and the compound's ability to inhibit or stimulate that response. For an antagonist, this involves assessing its capacity to block the effects of an EP1 agonist. Common cellular responses mediated by EP1 receptors include changes in intracellular calcium levels or adenylyl cyclase activity. While specific details of the functional assays used for this compound were not provided in the search results, such evaluations are critical for confirming the antagonistic activity observed in binding studies and understanding the compound's impact on downstream signaling pathways.

Preclinical Pharmacological Evaluation in Non Human Models

Selection and Justification of Non-Human Animal Models for Disease Research

The selection of non-human animal models for evaluating compounds like GSK-269984B is based on their ability to mimic aspects of human diseases, particularly pain and inflammation nih.govfrontiersin.org. These models allow researchers to study disease mechanisms and assess the potential efficacy of drug candidates in a controlled environment frontiersin.org.

For inflammatory pain research involving EP1 antagonists, models such as the rat adjuvant-induced arthritis model are considered relevant medchemexpress.com. This model is useful for studying acute inflammatory pain and can mimic conditions associated with tissue injury nih.gov. The use of rats in studies with GSK-269984A (a related EP1 antagonist) in the CFA (Complete Freund's Adjuvant) model of inflammatory pain further supports the relevance of rodent models in this research area medchemexpress.com. Non-human primates have also been used in studies with EP1 antagonists, showing comparable efficacy medchemexpress.com. The justification for using these models lies in their established utility for evaluating analgesic activity and understanding the underlying mechanisms of inflammatory pain nih.govfrontiersin.org.

Assessment of Pharmacological Efficacy in Relevant Non-Human Pain Models

Preclinical studies have assessed the efficacy of EP1 antagonists, including compounds related to this compound, in relevant non-human pain models medchemexpress.comresearchgate.net. For instance, GSK-269984A demonstrated analgesic activity in the rat CFA model of inflammatory pain medchemexpress.com. In this model, oral administration of GSK-269984A at doses of 1, 3, and 10 mg/kg was assessed for its effect on analgesia 1 hour post-dose, 23 hours after intraplantar administration of the adjuvant medchemexpress.com. GSK-269984A showed an ED50 of 2.6 mg/kg (po), with the 10 mg/kg dose exhibiting equivalent reversal of hypersensitivity compared to a standard treatment medchemexpress.com.

Other EP1 receptor antagonists developed by GlaxoSmithKline have also shown analgesic activity after systemic administration in a sub-chronic model of knee joint arthritis researchgate.net. These findings provide evidence for the potential analgesic action of EP1 receptor antagonists in preclinical pain models researchgate.net.

Analysis of Compound Distribution and Elimination in Preclinical Species

Analysis of compound distribution and elimination in preclinical species is crucial for understanding the pharmacokinetic profile of a drug candidate frontiersin.orgnih.gov. While specific detailed data on the distribution and elimination of this compound in preclinical species were not extensively available in the provided snippets, information on a related compound, GSK-269984A, offers some insight into the pharmacokinetic behavior of this class of EP1 antagonists medchemexpress.com.

GSK-269984A displayed moderate blood clearance in rats and dogs, and high clearance in monkeys medchemexpress.com. This difference in clearance across species was reflected in the half-life observed for each species medchemexpress.com. Understanding these species-specific differences in clearance and half-life is important for translating preclinical findings to potential human pharmacokinetics frontiersin.orgnih.gov.

Comparative Preclinical Studies with Other EP1 Antagonists or Reference Compounds

Comparative preclinical studies are conducted to benchmark the performance of a drug candidate against other compounds with similar mechanisms of action or established treatments medchemexpress.com. GSK-269984A, a related EP1 antagonist, was progressed to the rat CFA model of inflammatory pain and its efficacy was assessed medchemexpress.com. The 10 mg/kg dose of GSK-269984A showed equivalent reversal of hypersensitivity to a standard treatment, indicating comparable efficacy in this model medchemexpress.com.

Advanced Research Paradigms and Future Perspectives for Gsk 269984b

Contribution to the Understanding of Prostaglandin (B15479496) and GPCR Biology

Prostaglandins are a family of lipid compounds derived from arachidonic acid, signaling through G-protein coupled receptors (GPCRs) and influencing various biological processes, including inflammation. nih.govwikipedia.org GPCRs constitute a large superfamily of cell surface receptors crucial for mediating numerous cell signaling pathways and are significant targets for therapeutic intervention. thermofisher.comnih.gov GSK-269984B functions as a potent antagonist of the EP1 receptor, which is a specific type of prostaglandin receptor belonging to the GPCR family. medchemexpress.commedchemexpress.comtargetmol.com By targeting the EP1 receptor, research on this compound contributes to understanding the specific role of this receptor within the prostaglandin signaling network and its associated biological effects. While the provided information confirms its activity as an EP1 antagonist, further detailed research on its interactions and downstream effects would enhance the understanding of EP1 receptor biology and its place within the broader context of prostaglandin and GPCR signaling.

Integration with Advanced Computational and In Silico Methodologies

Crystal Structure Prediction Methodologies

Computational Crystal Structure Prediction (CSP) methodologies have been applied to this compound to understand its solid-state forms. acs.orgresearchgate.netnih.govgerit-brandenburg.deresearchgate.netrsc.orgrsc.orgrsc.orgresearchgate.net This is a crucial aspect of pharmaceutical development as different crystal forms (polymorphs) of a compound can have varying physical properties, such as solubility, melting point, and stability, which impact drug performance and manufacturing. researchgate.net

Research involving this compound utilized CSP to evaluate the crystal energy landscape and predict potential solid forms. acs.orgresearchgate.netresearchgate.net Calculations confirmed that Form I, the anhydrate initially identified through preliminary screening, was the most thermodynamically stable form. acs.org The computational studies explored different molecular conformations of this compound and their impact on crystal packing and stability. acs.org

The application of CSP to this compound involved generating a large number of potential crystal structures and ranking them based on their calculated lattice energies. gerit-brandenburg.dersc.orgrsc.org This process helps identify thermodynamically competitive structures that might exist as polymorphs. acs.orgresearchgate.net Experimental work guided by these computational predictions led to the generation of novel solvates, some of which transformed to Form I. acs.org These studies demonstrated the value of integrating computational CSP with experimental screening to gain a comprehensive understanding of a compound's solid forms. acs.orgresearchgate.net

An example of the computational results includes the energy landscape analysis for this compound, where predicted candidate structures were ranked based on their relative energies. nih.govresearchgate.net

Predicted StructureRelative Energy (kcal/mol)Notes
Experimental Form I~0Most thermodynamically stable form identified experimentally. acs.org
Candidate Structure 1< 1.0Ranked among top predictions matching experimental form. nih.gov
Candidate Structures with favorable intermolecular hydrogen bondsLower than experimental structureIndicates possibility of other stable polymorphs. researchgate.net
Other Predicted StructuresVaryingExplored in crystal energy landscape. acs.orgresearchgate.net

The studies on this compound also highlight the challenges and advancements in applying CSP to flexible molecules, where different molecular conformations can lead to a multitude of possible crystal structures. gerit-brandenburg.dersc.orgrsc.org Methods involving density functional tight-binding (DFTB3-D3) have been explored as an intermediate optimization step in CSP workflows for flexible pharmaceutical molecules like this compound to improve the accuracy and efficiency of predictions. gerit-brandenburg.dersc.orgrsc.org

Strategic Collaborative Research Initiatives in Academia and Industry

Collaborations between pharmaceutical companies and academic institutions are vital for advancing research and translating fundamental scientific discoveries into potential therapies. drugbank.comukri.orgresearchgate.net These partnerships leverage the strengths of both sectors: the basic research expertise and novel insights from academia, and the drug development knowledge and resources from industry. drugbank.com

Research involving this compound has been a part of such collaborations. A notable example is the Knowledge Transfer Secondment between GlaxoSmithKline (GSK) and University College London (UCL) focused on computational crystal structure prediction of this compound. acs.orgresearchgate.net This collaboration facilitated the application of advanced computational techniques to a molecule from GSK's collection, demonstrating a strategic effort to integrate academic expertise into industrial research challenges. acs.orgresearchgate.net

Beyond this specific example related to this compound, GSK engages in various strategic collaborations with academic institutions globally, focusing on diverse areas of research, including immunology, neurodegenerative diseases, and the application of AI/ML in drug discovery. gsk.aidrugbank.comcam.ac.uk These collaborations aim to accelerate the understanding of disease biology, identify and validate new targets, and develop innovative therapeutic approaches. drugbank.comcam.ac.uk The integration of academic research with GSK's drug development capabilities through such partnerships is a key aspect of the future research paradigm for compounds like this compound and other potential drug candidates. drugbank.comukri.org

Collaboration TypePartnersFocus AreaRelevance to Research
Knowledge Transfer SecondmentGSK and University College LondonComputational Crystal Structure Prediction of this compoundDirectly contributed to understanding solid forms of this compound. acs.orgresearchgate.net
Broader Research CollaborationsGSK and various universities (e.g., University of Cambridge, University of Edinburgh, University of Warwick, University of Adelaide)Immunology, Neurodegenerative Diseases, AI/ML in drug discovery, genomics, histopathologyProvides a framework for advanced research methodologies potentially applicable to compounds like this compound. gsk.aidrugbank.comcam.ac.uk

These collaborations highlight the strategic importance of pooling expertise and resources from both academia and industry to tackle complex research questions and drive innovation in the pharmaceutical field. drugbank.comukri.orgresearchgate.net

Q & A

Q. What are the established synthetic pathways for GSK-269984B, and how can researchers validate their reproducibility?

To validate synthetic protocols, researchers should first replicate procedures from peer-reviewed literature, ensuring stoichiometric ratios, solvent purity, and reaction conditions (e.g., temperature, catalysts) are meticulously documented. Cross-validate results using spectroscopic techniques (NMR, HPLC) and compare yields/purity with published data. If discrepancies arise, troubleshoot via controlled experiments (e.g., varying reaction times) and consult supplementary materials from original studies for granular details .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Standard characterization involves:

  • Structural analysis : X-ray crystallography or high-resolution mass spectrometry (HRMS) for molecular confirmation.
  • Physicochemical profiling : Solubility (via shake-flask method), logP (chromatographic determination), and stability studies under varying pH/temperature.
  • Purity assessment : Use orthogonal methods like HPLC-DAD and LC-MS to detect impurities. Reference pharmacopeial guidelines for validation parameters (e.g., LOD, LOQ) .

Q. What in vitro assays are recommended to study this compound's mechanism of action?

Begin with target-specific assays (e.g., enzyme inhibition kinetics using fluorogenic substrates) and cell-based models (e.g., viability assays in relevant cell lines). Include positive/negative controls and dose-response curves to establish EC₅₀/IC₅₀ values. Validate findings with siRNA knockdown or CRISPR-edited cells to confirm target specificity .

Q. How should researchers conduct a systematic literature review on this compound's pharmacological profile?

Use Google Scholar with Boolean operators (e.g., "this compound" AND "pharmacokinetics") and limit results to the past decade. Filter by citation count to prioritize high-impact studies. Extract data into a matrix comparing models, dosages, outcomes, and limitations. Identify gaps (e.g., lack of chronic toxicity data) using frameworks like PICO (Population, Intervention, Comparison, Outcome) .

Q. What are the best practices for designing dose-response studies for this compound?

Employ a log-scale concentration range (e.g., 1 nM–100 µM) to capture full efficacy/safety profiles. Use nonlinear regression models (e.g., Hill equation) to calculate potency. Include replicates (n ≥ 3) and account for solvent effects (e.g., DMSO controls). Predefine statistical criteria (e.g., p < 0.05 via ANOVA with Tukey’s post-hoc test) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's efficacy across different experimental models?

Apply meta-analysis techniques: Pool data from independent studies, adjust for variables (e.g., cell line heterogeneity, assay conditions), and perform sensitivity analyses. Use tools like PRISMA guidelines to assess bias. If in vitro/in vivo disparities persist, conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to evaluate bioavailability or tissue penetration .

Q. What strategies optimize this compound's selectivity against off-target receptors?

Perform high-throughput screening against panels of related targets (e.g., kinase profiling). Use structure-activity relationship (SAR) studies guided by molecular docking simulations. Validate selectivity via radioligand binding assays and functional readouts (e.g., cAMP accumulation for GPCRs). Cross-reference chemoproteomics data to identify unintended interactions .

Q. How should researchers design a robust in vivo study to evaluate this compound's chronic toxicity?

Follow OECD guidelines: Use two mammalian species (rodent and non-rodent), dose cohorts (low, mid, high), and endpoints like histopathology, hematology, and organ weight ratios. Include recovery groups to assess reversibility. Predefine stopping criteria (e.g., ≥20% body weight loss) and use blinded assessments to reduce bias .

Q. What computational approaches predict this compound's metabolic pathways and potential drug-drug interactions?

Utilize in silico tools like SwissADME or GLORYx for phase I/II metabolism predictions. Validate with human liver microsome (HLM) assays and CYP450 inhibition screens. For drug interactions, apply physiologically based pharmacokinetic (PBPK) modeling to simulate co-administered drug effects .

Q. How can researchers address batch-to-batch variability in this compound synthesis for preclinical studies?

Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) like purity and particle size. Use design of experiments (DoE) to optimize parameters (e.g., stirring rate, cooling gradient). Characterize batches with orthogonal analytics (e.g., XRD for crystallinity) and include batch metadata in statistical analyses to control for variability .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.